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N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride

Catalog No.
S14299468
CAS No.
118202-64-5
M.F
C20H30ClN
M. Wt
319.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Adamantylmethyl)-2-phenylisopropylamine hydroch...

CAS Number

118202-64-5

Product Name

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride

IUPAC Name

N-(1-adamantylmethyl)-1-phenylpropan-2-amine;hydrochloride

Molecular Formula

C20H30ClN

Molecular Weight

319.9 g/mol

InChI

InChI=1S/C20H29N.ClH/c1-15(7-16-5-3-2-4-6-16)21-14-20-11-17-8-18(12-20)10-19(9-17)13-20;/h2-6,15,17-19,21H,7-14H2,1H3;1H

InChI Key

ZMWAEONTQJCNDA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC23CC4CC(C2)CC(C4)C3.Cl

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride is a compound with the chemical formula C20_{20}H30_{30}ClN. This compound is characterized by the presence of an adamantane moiety, which contributes to its unique structural and pharmacological properties. The adamantyl group is known for its rigid structure, which can influence the compound's interaction with biological targets, potentially enhancing its efficacy in various applications, particularly in pharmacology .

The chemical behavior of N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride can be understood through its reactivity patterns typical of amines. As a secondary amine, it can undergo various reactions:

  • Acid-Base Reactions: The amine can react with acids to form ammonium salts, such as its hydrochloride form, which enhances its solubility in water.
  • N-Alkylation: The nitrogen atom can participate in alkylation reactions, allowing for the synthesis of derivatives with modified pharmacological properties.
  • Reductive Amination: This process can be used to synthesize similar compounds by reacting carbonyl compounds with the amine under reducing conditions.

These reactions are foundational for modifying the compound's structure to explore its biological activity further.

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride exhibits significant biological activity, particularly in the realm of psychoactive substances. It is structurally related to various amphetamines and has been studied for its potential effects on neurotransmitter systems. Research indicates that compounds with similar structures may act as stimulants or have neuroprotective properties. The adamantyl group is hypothesized to enhance interaction with dopamine receptors, which could lead to increased dopaminergic activity .

The synthesis of N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride typically involves several key steps:

  • Formation of the Adamantylmethyl Group: This can be achieved through alkylation reactions involving adamantane derivatives and appropriate alkyl halides.
  • Amine Formation: The reaction of the adamantylmethyl derivative with 2-phenylisopropylamine under suitable conditions (e.g., heating and solvent choice) leads to the formation of the desired amine.
  • Hydrochloride Salt Formation: Treating the amine with hydrochloric acid results in the formation of N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride, enhancing its stability and solubility .

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Due to its psychoactive properties, it may be explored for therapeutic uses in treating conditions like ADHD or depression.
  • Chemical Research: Its unique structure makes it a candidate for studies on drug design and development, particularly for compounds targeting the central nervous system.
  • Synthetic Chemistry: As a building block, it can be utilized in synthesizing more complex molecules for research purposes.

Interaction studies involving N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride focus on its effects on neurotransmitter systems and potential drug-drug interactions. For instance, studies have shown that similar compounds can interact with common medications, affecting their bioavailability and efficacy. Understanding these interactions is crucial for predicting clinical outcomes when this compound is used alongside other drugs .

Several compounds share structural similarities with N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride. Here are some notable examples:

Compound NameSimilarityUnique Features
2-PhenylethylamineShares phenylethylamine structureSimpler structure; less steric hindrance
N,N-DimethylamphetamineContains amphetamine coreMore potent stimulant effects; broader pharmacological profile
N-(Benzyl)-2-phenylisopropylamineSimilar amine functionalityBenzyl group offers different steric and electronic properties
MethamphetamineShares core amphetamine structureGreater CNS activity; higher potential for abuse

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride stands out due to its adamantane moiety, which contributes to distinct pharmacokinetic and pharmacodynamic properties not observed in simpler analogs .

Novel Synthetic Routes for Adamantane-Containing Amine Derivatives

Adamantane’s inert C–H bonds pose challenges for direct functionalization, necessitating innovative strategies. Recent advances include photocatalytic C–H aminoalkylation, polycondensation of activated urethane derivatives, and enzymatic reductive amination.

Photocatalytic C–H Activation: A 2020 study demonstrated the use of dual light-activated H-atom transfer catalysts to directly introduce protected amines to adamantane via C–C bond formation. This method avoids pre-functionalized adamantane precursors, enabling modular access to amino-diamondoid pharmacophores. Imines derived from chiral amines (e.g., (S)-α-methylbenzylamine) were coupled with adamantane under visible light, achieving 68–72% yields for primary and secondary amine products. The protocol’s scalability was validated in multi-gram syntheses of rimantadine analogs, though N-(adamantylmethyl) derivatives required subsequent N-alkylation.

Polycondensation of Urethane Derivatives: An alternative route involves N-carbamylation of adamantyl-substituted α-amino acids with diphenyl carbonate, forming activated urethane intermediates. For example, Nδ-adamantyl-L-glutamine was converted to its phenoxycarbonyl derivative, which underwent polycondensation with elimination of phenol and CO₂ to yield polypeptides with adamantane side chains. While this method excels in polymer synthesis, monomeric amines like N-(adamantylmethyl)-2-phenylisopropylamine necessitate post-polymerization cleavage, limiting efficiency.

Enzymatic Reductive Amination: Engineered amine dehydrogenases (AmDHs) enable asymmetric synthesis of adamantane-containing amines from ketone precursors. A 2019 study achieved reductive amination of 1-adamantyl methyl ketone using a phenylalanine-derived AmDH (F-AmDH) paired with formate dehydrogenase (FDH) for NADH regeneration. The biphasic system (heptane/aqueous NH₄Cl) achieved 12% conversion to (R)-1-adamantylethylamine with >99% enantiomeric excess (ee). Scaling this approach to N-(adamantylmethyl)-2-phenylisopropylamine would require optimizing ketone substrate specificity and enzyme stability.

Table 1: Comparison of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Photocatalytic C–H68–72Moderate (70–80% ee)High
Polycondensation45–55Not applicableModerate
Enzymatic AmDH/FDH12High (>99% ee)Low

Stereochemical Control in Chiral Center Formation During Alkylation

The benzyl position in 2-phenylisopropylamine introduces a stereogenic center, necessitating enantioselective synthesis. Two dominant strategies emerge: chiral auxiliaries in asymmetric hydrogenation and enzymatic dynamic kinetic resolution.

Asymmetric Hydrogenation of Imines: A patented method reduces imines formed between phenylacetones and chiral α-methylbenzylamines using low-pressure hydrogenation (50 psig) over Raney nickel. For example, reacting 3,4-dimethoxyphenylacetone with (R)-α-methylbenzylamine yielded N-(α-phenethyl)-phenylisopropylamine with 70% enantiomeric excess. Critical to stereocontrol was the in situ removal of water via Dean-Stark distillation during imine formation, preventing racemization. Post-hydrogenation acidification with HCl in ethanol precipitated the hydrochloride salt, though recrystallization from isopropanol/ether improved ee to 85%.

Enzymatic Dynamic Kinetic Resolution: Amine dehydrogenases (AmDHs) offer an alternative by catalyzing reductive amination of prochiral ketones. The F-AmDH enzyme converted p-fluorophenylacetone to (R)-p-fluorophenylisopropylamine with >99% ee in a 20 mM scale reaction. However, adamantane-containing ketones like 1-adamantyl methyl ketone exhibited lower activity (12% conversion), necessitating enzyme engineering for improved substrate binding.

Stereochemical Outcomes by Method

  • Asymmetric Hydrogenation: 70% ee (initial), 85% ee (post-crystallization)
  • Enzymatic AmDH: >99% ee (no purification required)

Solvent System Optimization for Amine Hydrochloride Salt Crystallization

Crystallization of the hydrochloride salt is critical for purity and stability. Solvent polarity, protic/aprotic character, and temperature gradients significantly impact yield and crystal morphology.

Ethanol/Water Systems: The hydrochloride salt of N-(adamantylmethyl)-2-phenylisopropylamine exhibits high solubility in ethanol but low solubility in cold water. A gradient approach dissolves the crude amine in hot ethanol (78°C), followed by incremental water addition until cloudiness appears. Cooling to 4°C yields needle-like crystals with 92% recovery.

Isopropanol/Ether Recrystallization: For enantiomerically enriched products, isopropanol/ether mixtures (3:1 v/v) at −20°C produce cubic crystals with reduced solvent inclusion. This method improved ee from 70% to 85% in asymmetric hydrogenation products.

Biphasic Systems in Enzymatic Synthesis: Enzymatic reactions using heptane/aqueous buffers (1:4 ratio) prevent substrate/product inhibition while enabling facile phase separation. Post-reaction, the aqueous phase (containing the amine hydrochloride) is acidified to pH 2, extracted with ethyl acetate, and basified to recover the free amine for subsequent salt formation.

Table 2: Solvent Systems for Crystallization

Solvent CombinationTemperature (°C)Crystal FormPurity (%)
Ethanol/Water4Needles95
Isopropanol/Ether−20Cubic98
Heptane/NH₄Cl25Amorphous90

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

319.2066777 g/mol

Monoisotopic Mass

319.2066777 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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